
2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements have been used to describe the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .Chemical Reactions Analysis
The Suzuki cross-coupling reaction is a common method used in the synthesis of pyridine derivatives . This reaction involves the coupling of a halogenated compound with an arylboronic acid in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, Ethyl 2-(5-bromopyridin-3-yl)acetate has a boiling point of 299.4±25.0C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, benzothiazole derivatives have been synthesized using similar structures, which were then characterized by analytical and spectral data (Shyam & Tiwari, 1977). Additionally, the interaction of similar compounds with aminothiophenol has been studied to form 2-hetaryl-substituted 1,3-benzothiazoles, showing the chemical versatility of this compound (Barskaya et al., 2015).
Biological Activities
- Certain derivatives of 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole have shown biological activity. For example, some 4-thiazolidinones derivatives of nicotinic acid, synthesized from similar compounds, exhibited antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010). Additionally, research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved derivatives of benzothiazole, revealing their potential in medicinal chemistry (Stec et al., 2011).
Applications in Antitumor Research
- Benzothiazoles, which are structurally related to 2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole, have been studied for their antitumor properties. A series of 2-(4-aminophenyl)benzothiazoles, for instance, were synthesized and evaluated for their activities against breast cancer cell lines, both in vitro and in vivo, demonstrating significant inhibitory activity (Shi et al., 1996).
Additional Research
- Various studies have been conducted exploring the synthesis of new derivatives and evaluating their biological activities. This includes research on antimicrobial and anticancer activities of novel benzothiazole derivatives (Gandhi et al., 2020), synthesis and characterization of new compounds for potential use as antioxidants and antibacterial agents (Arafat et al., 2022), and the synthesis of novel metal(II) complexes with antibacterial activity (Desai & Parekh, 2021).
Mecanismo De Acción
Mode of Action
It’s worth noting that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it might be involved in carbon-carbon bond forming reactions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)-6-chloro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKHFKEXYMQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

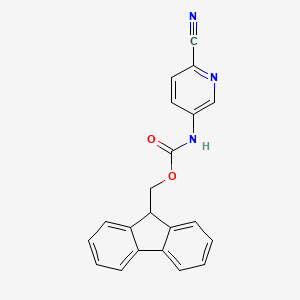


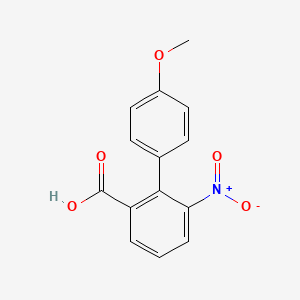
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)
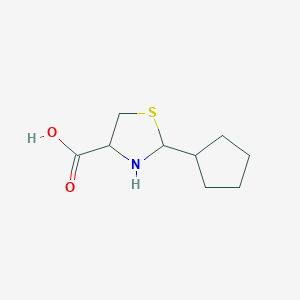

![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
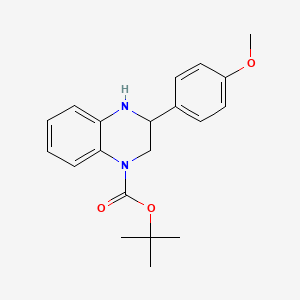
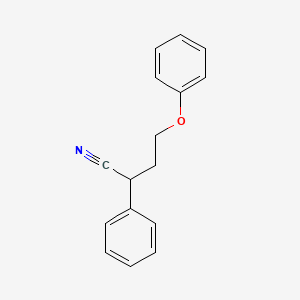

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)